2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-9-6-13-16-7-10(8-19(13)18-9)17-14(20)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVWQWSOSCXUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often involve the use of catalysts and solvents that facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Potential Drug Candidate
The compound is being investigated for its potential as a drug candidate, particularly in the realm of cancer therapy. Its structure allows for interactions with specific molecular targets, which can lead to the inhibition of certain enzymes involved in cancer progression. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit anticancer properties due to their ability to modulate cellular processes related to tumor growth and metastasis .
Case Study: Anticancer Activity
A study conducted on similar pyrazolo compounds demonstrated significant cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells. The mechanism of action was linked to apoptosis induction and cell cycle arrest . This suggests that 2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide may exhibit comparable therapeutic effects.
Biological Research
Enzyme Inhibition Studies
In biological research, this compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its ability to selectively inhibit certain enzymes makes it a valuable tool for probing biochemical pathways and cellular functions. For instance, the compound has shown promise in inhibiting kinases that are critical in various signaling pathways associated with cell proliferation and survival .
Table 1: Enzyme Inhibition Profiles
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Protein Kinase A | Competitive | |
| Cyclin-dependent Kinase | Non-competitive | |
| Phosphodiesterase | Mixed |
Material Science
Fluorescent Materials Development
The photophysical properties of this compound make it suitable for applications in material science, particularly in the development of fluorescent materials. Its ability to exhibit fluorescence under specific conditions can be harnessed for creating advanced materials used in sensors and imaging technologies .
Case Study: Fluorescent Sensor Development
Recent developments have shown that modifications of the pyrazolo structure can lead to enhanced fluorescence properties. This has implications for the design of sensors capable of detecting specific biomolecules or environmental changes through fluorescence signaling .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the modulation of cellular processes . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Optimization : Chloro-substituted benzamides balance lipophilicity and stability, making them favorable for blood-brain barrier penetration in CNS-targeted therapies.
- Combination Potential: Synergy with CDK4/6 inhibitors (as in ) highlights a promising avenue for oncology research.
- Unmet Needs : Direct comparisons of kinase inhibition profiles and toxicity data for the target compound remain gaps in the literature.
Biological Activity
2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer and other diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a chlorinated benzamide core linked to a pyrazolo[1,5-a]pyrimidine moiety. Its molecular formula is C₁₄H₁₁ClN₄O, with a molecular weight of approximately 286.72 g/mol. The presence of chlorine at the 2-position and the methyl-substituted pyrazolo[1,5-a]pyrimidine contributes to its distinct electronic properties and binding affinities towards specific molecular targets .
The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit several key enzymes involved in cancer progression, including BRAF(V600E), EGFR, and Aurora-A kinase. This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis in cancer cells .
- Targeting Cellular Pathways : It modulates various signaling pathways that are crucial for cell survival and proliferation. By blocking these pathways, the compound exhibits potential as an anticancer agent.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound:
- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The activity is notably enhanced when combined with standard chemotherapeutic agents like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes while minimizing side effects .
- Inhibitory Activity : The compound has demonstrated inhibitory activity against key oncogenic kinases. For example, it has been evaluated for its ability to inhibit BRAF(V600E), which is critical in melanoma treatment .
Other Biological Activities
Beyond its anticancer properties, this compound exhibits other pharmacological activities:
- Anti-inflammatory Effects : Pyrazolo derivatives are known for their anti-inflammatory properties. This compound may also contribute to reducing inflammation through similar mechanisms observed in related compounds .
- Antimicrobial Activity : Some studies suggest that pyrazolo derivatives possess antimicrobial properties, making them potential candidates for treating infections alongside their anticancer applications.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, anti-inflammatory |
| 3-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide | Structure | Similar anticancer effects |
| N-(4-Chloro-2-methylpyrazolo[3,4-d]pyrimidin-6-yl)benzamide | Structure | Different activity profile |
The variations in substituents significantly affect the compound's interaction with biological targets and overall efficacy.
Case Study 1: Breast Cancer Treatment
A recent study investigated the efficacy of this compound in MDA-MB-231 breast cancer cells. The results indicated that the compound induced apoptosis through caspase activation and reduced cell viability significantly when used alone or in combination with doxorubicin. This highlights its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of BRAF(V600E) by this compound. The findings showed that it effectively inhibited BRAF activity in vitro, leading to decreased proliferation of melanoma cells. This positions it as a promising candidate for further development in targeted therapies for melanoma .
Q & A
Q. What are the primary synthetic routes for 2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide?
Methodological Answer: The compound is synthesized via multi-step reactions, typically involving:
Amide bond formation : Reacting 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with a benzoyl chloride derivative (e.g., 2-chlorobenzoyl chloride) under basic conditions (e.g., pyridine or DMF) to form the benzamide core .
Dehydrochlorination : Removal of HCl using bases like triethylamine or sodium acetate .
Purification : Recrystallization from solvents such as ethanol or DMF/water mixtures to obtain high-purity crystals .
Key Data :
Q. How is the compound characterized structurally and functionally in early-stage research?
Methodological Answer:
- X-ray crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement), which are robust for small molecules and compatible with high-resolution data .
- Spectroscopy :
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H] at m/z 383.45 for related derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize DDR1 inhibition?
Methodological Answer:
- Substituent modification : Vary the benzamide (e.g., chloro vs. methoxy groups) and pyrazolo[1,5-a]pyrimidine (e.g., methyl vs. ethyl at position 2) to assess potency.
- Kinase selectivity profiling : Test against kinase panels (e.g., 455 kinases) to calculate selectivity scores (e.g., = 0.008 for compound 7rh) .
- Binding assays : Use surface plasmon resonance (SPR) to determine dissociation constants (e.g., = 0.6 nM for DDR1 binding) .
Key Data : - IC values for DDR1 inhibition: 6.8–7.0 nM for optimized derivatives .
- Oral bioavailability: Up to 67.4% in preclinical models .
Q. What experimental designs assess synergistic effects with CDK4/6 inhibitors in cancer models?
Methodological Answer:
- Combination therapy screening :
- Functional assays :
Q. How are pharmacokinetic (PK) properties optimized for in vivo efficacy?
Methodological Answer:
Q. How to resolve contradictions in biological data caused by substituent variations?
Methodological Answer:
- Data triangulation : Cross-validate results using orthogonal assays (e.g., SRB for proliferation, Western blot for DDR1 phosphorylation) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict substituent effects on binding pocket interactions .
- Batch-to-batch consistency : Ensure synthetic reproducibility via HPLC purity checks (>98%) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
